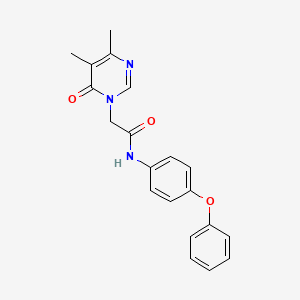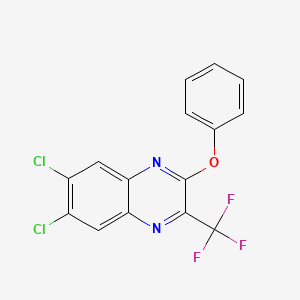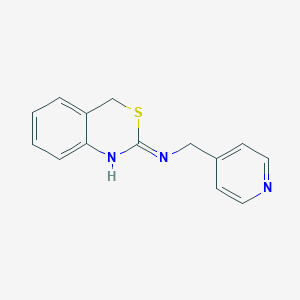![molecular formula C14H17N3O4 B2720011 2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-80-0](/img/structure/B2720011.png)
2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidine derivatives involves several steps starting from 2(1H) pyridone via hydrolysis, de-carboxylation, selective O-alkylation followed by rearrangement to give pyridine-2-amine. The compound then reacts with ethoxy methylene malonic diethyl ester (EMME) under a conventional method followed by cyclization under microwave irradiation .Wissenschaftliche Forschungsanwendungen
Chemical Modifications for Enhanced Biological Properties
One research approach involves the chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine compounds to optimize their biological properties. Ukrainets et al. (2015) described the methylation of the pyridine moiety, specifically the displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus, as a strategy to enhance analgesic properties. The study found that such modifications could lead to compounds with increased biological activity, particularly for para-substituted derivatives, suggesting potential new analgesics exceeding the effects of known drugs like Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis and Antifungal Activity
Another line of investigation involves the synthesis of pyrido[1,2-a]pyrimidine derivatives and evaluating their antifungal activity. For example, Hanafy (2011) synthesized new derivatives from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide, which were then tested for antifungal efficacy. Significant antifungal activities were observed in some of the synthesized compounds, pointing to the potential development of new antifungal agents (Hanafy, 2011).
Diuretic Properties
Research by Ukrainets et al. (2008) into the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid revealed a structured exploration into the relationship between chemical structure and biological activity. This study aimed at establishing a comprehensive understanding of how modifications to the pyrido[1,2-a]pyrimidine structure could affect diuretic properties, providing insights into the development of new diuretic agents (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
Antimicrobial Activity
The synthesis and evaluation of pyrido[1,2-a]pyrimidine derivatives for antimicrobial activity represent another significant area of application. Studies have developed various derivatives by condensing different arylidenes with 2-aminopyridine and have tested them against several microbes. This research opens up possibilities for discovering new antimicrobial agents with potential applications in treating infections (Merja, Joshi, Parikh, & Parikh, 2004).
Eigenschaften
IUPAC Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-9(7-18)15-12(19)10-13(20)16-11-8(2)5-4-6-17(11)14(10)21/h4-6,9,18,20H,3,7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZCIYPLRFAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide](/img/structure/B2719933.png)
![2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid](/img/structure/B2719935.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid](/img/structure/B2719936.png)
![N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2719938.png)
![diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate](/img/structure/B2719939.png)

![4-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide](/img/structure/B2719942.png)


![3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea](/img/structure/B2719947.png)
![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)
